molecular formula C16H22ClNO3 B4535419 2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide

2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide

Cat. No.: B4535419
M. Wt: 311.80 g/mol
InChI Key: CZGYNJXJYRKDJN-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenoxy group, a tetrahydrofuran ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxybutanoic acid: This involves the reaction of 4-chloro-3-methylphenol with butanoic acid under acidic conditions.

    Coupling with tetrahydrofuran-2-ylmethylamine: The final step involves the coupling of 4-chloro-3-methylphenoxybutanoic acid with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems. The amide group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)butanoic acid: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(tetrahydrofuran-2-ylmethyl)butanamide: Lacks the chlorinated phenoxy group.

    4-chloro-3-methylphenoxyacetic acid: Contains an acetic acid moiety instead of a butanamide group.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the chlorinated phenoxy group, tetrahydrofuran ring, and butanamide moiety allows for diverse interactions and applications, setting it apart from similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-3-15(16(19)18-10-13-5-4-8-20-13)21-12-6-7-14(17)11(2)9-12/h6-7,9,13,15H,3-5,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGYNJXJYRKDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1CCCO1)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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